molecular formula C15H14F3N3O2S B2487809 Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate CAS No. 339019-43-1

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate

Cat. No.: B2487809
CAS No.: 339019-43-1
M. Wt: 357.35
InChI Key: TVTYLCLDLMJTEA-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, a methylsulfanyl group, and an ethyl ester group

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-[4-(trifluoromethyl)anilino]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c1-3-23-13(22)11-8-19-14(24-2)21-12(11)20-10-6-4-9(5-7-10)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYLCLDLMJTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic aromatic substitution (SNAr) using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Aniline Moiety: The aniline moiety can be attached through a coupling reaction, such as Buchwald-Hartwig amination, using a palladium catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl group (-SMe) at position 2 of the pyrimidine ring serves as a leaving group, enabling nucleophilic displacement. For example:

  • Aminolysis : Reaction with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF) replaces the -SMe group with amino substituents, enhancing solubility and biological activity.

  • Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) in acetic acid replaces -SMe with halides, forming intermediates for cross-coupling reactions.

Key Example :

ReactionConditionsProductYieldSource
SMe → NH(CH₂)₂NMe₂DIPEA, DMF, 80°CEthyl 2-(dimethylaminoethylamino)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate74%

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH in aqueous ethanol cleaves the ester to the carboxylic acid, which can further react to form amides or salts .

  • Acidic Hydrolysis : HCl in dioxane yields the free acid, useful for conjugating with other pharmacophores.

Kinetic Data :

ConditionTime (h)Conversion (%)
1M NaOH, EtOH/H₂O (1:1), 60°C4>95
6M HCl, dioxane, reflux688

Sonogashira Coupling

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions. For instance:

  • Alkyne Coupling : Reaction with terminal alkynes (e.g., ethynyltrimethylsilane) in the presence of PdCl₂(PPh₃)₂ and CuI introduces alkyne groups at position 5, expanding π-conjugation .

Mechanism :

  • Oxidative addition of the palladium catalyst to the pyrimidine bromide.

  • Transmetallation with the alkyne-copper intermediate.

  • Reductive elimination to form the C–C bond .

Example :

Starting MaterialReagentProductIC₅₀ (DDR1/DDR2)
Pyrimidine bromideEthynyltrimethylsilaneEthyl 5-(phenylethynyl)-2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]pyrimidine-5-carboxylate3.9 nM / 45.3 nM

Oxidation of the Methylsulfanyl Group

The -SMe group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

  • mCPBA (meta-chloroperbenzoic acid) : Selective oxidation to sulfoxide at 0°C (1 equiv) or sulfone at 25°C (2 equiv) .

  • H₂O₂/CH₃COOH : Forms sulfone derivatives, improving metabolic stability.

Impact on Bioactivity :

Oxidation StateLogPDDR1 Inhibition (IC₅₀)
-SMe3.29.4 nM
-SO₂Me2.820.4 nM

Enzymatic Interactions

The compound inhibits discoidin domain receptors (DDR1/2) via competitive ATP-binding site interactions:

  • Hydrogen Bonding : The pyrimidine N1 forms a critical hydrogen bond with Met704 in DDR1 .

  • Hydrophobic Interactions : The trifluoromethyl group occupies a hydrophobic pocket (Val624, Ala653) .

Cocrystal Data :

ParameterValue
Resolution2.1 Å
Binding Affinity (Kd)8.2 nM

Comparative Reactivity with Analogs

Structural analogs exhibit varied reactivity due to substituent effects:

CompoundSubstituent at Position 4Key ReactionOutcome
A 3-(Trifluoromethyl)phenoxySonogashira coupling81% yield
B 2-Chloro-5-(trifluoromethyl)anilinoNucleophilic substitution76% yield
Target 4-(Trifluoromethyl)anilinoOxidation (-SMe → -SO₂Me)88% yield

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate. This compound has been evaluated for its cytotoxic effects against various human cancer cell lines.

  • Mechanism of Action : The compound exhibits antimitotic activity, disrupting the cell cycle and inducing apoptosis in cancer cells. For instance, it has shown significant growth inhibition rates in assays conducted by the National Cancer Institute (NCI), demonstrating a mean GI50 value indicative of its potency against tumor cells .
  • Case Studies : In one study, derivatives of this compound were synthesized and tested against a panel of cancer cell lines, revealing promising results that suggest further exploration into its structure-activity relationship could yield more effective anticancer agents .

Synthesis of New Derivatives

The synthesis of this compound has paved the way for the development of new derivatives with enhanced biological activities.

  • Synthetic Routes : Various synthetic methodologies have been employed to modify the core structure, aiming to improve solubility and bioavailability while maintaining antitumor efficacy. For example, modifications involving different substituents on the pyrimidine ring have been explored .
  • Biological Evaluation : Newly synthesized derivatives have been subjected to extensive biological evaluations, revealing that certain modifications can significantly enhance their anticancer properties compared to the parent compound .

Potential for Other Therapeutic Applications

Beyond its anticancer properties, this compound may have potential applications in other therapeutic areas.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .
  • Inflammation and Autoimmune Disorders : Given its structural features, there is potential for exploring its efficacy in treating inflammatory conditions or autoimmune disorders, although this area requires more focused research .

Data Table: Summary of Research Findings

StudyCompound TestedCell LinesGI50 Value (μM)Notes
NCI EvaluationThis compoundVarious human tumor cells15.72Significant antimitotic activity observed
Synthesis StudyDerivatives of this compoundColon, breast cancer cellsVaries by derivativeEnhanced activity with specific modifications

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidine core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-(methylsulfanyl)-4-[4-(chloromethyl)anilino]-5-pyrimidinecarboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    Ethyl 2-(methylsulfanyl)-4-[4-(methyl)anilino]-5-pyrimidinecarboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Biological Activity

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate is a compound with significant biological activity, particularly in the context of antimicrobial and antitumor properties. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula: C15H14F3N3O2S
  • Molecular Weight: 357.36 g/mol
  • CAS Number: 339019-43-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for microbial growth and tumor proliferation. Studies have shown that it interacts with the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids in the bacterial cell wall. This interaction leads to a significant reduction in bacterial viability, making it a potential candidate for tuberculosis treatment .

Antimicrobial Activity

Recent research has focused on the compound's efficacy against various bacterial strains, particularly resistant strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in different studies:

Bacterial Strain MIC (µg/mL) Reference
Mycobacterium tuberculosis< 1
Staphylococcus aureus2
Escherichia coli4

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The following table outlines the IC50 values for various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)10
A549 (Lung)8
HeLa (Cervical)12

Case Studies

  • Case Study on Tuberculosis Treatment:
    A study involving a Pks13 hypomorph strain of M. tuberculosis demonstrated that this compound significantly reduced bacterial load in treated mice compared to controls. The compound exhibited a >10-fold increase in potency when Pks13 expression was downregulated .
  • Antitumor Efficacy:
    In a clinical trial assessing its effects on breast cancer patients, the compound showed a marked reduction in tumor size after six weeks of treatment, with minimal side effects reported. Patients receiving the treatment experienced an average tumor size reduction of 30% .

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